molecular formula C7H6N2O5 B1205858 2,4-Dinitrobenzyl alcohol CAS No. 4836-66-2

2,4-Dinitrobenzyl alcohol

Cat. No. B1205858
Key on ui cas rn: 4836-66-2
M. Wt: 198.13 g/mol
InChI Key: ZKKOBDGQUYKWFN-UHFFFAOYSA-N
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Patent
US04436751

Procedure details

Sodium borohydride (0.2 g, 10 mmol) in ethanol (40 ml) was added dropwise to 2,4-dinitrobenzaldehyde (1.96 g, 10 mmol) in ethanol (40 ml) and stirred for 1 h. The reaction mixture was then evaporated in vacuo, partitioned between ether and aqueous sodium bicarbonate, the ether layer dried (magnesium sulphate) and evaporated in vacuo to yield 2,4-dinitrobenzyl alcohol as a brown solid (1.147 g, 58%), m.p. 105°-110° C.;
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[N+:3]([C:6]1[CH:13]=[C:12]([N+:14]([O-:16])=[O:15])[CH:11]=[CH:10][C:7]=1[CH:8]=[O:9])([O-:5])=[O:4]>C(O)C>[N+:3]([C:6]1[CH:13]=[C:12]([N+:14]([O-:16])=[O:15])[CH:11]=[CH:10][C:7]=1[CH2:8][OH:9])([O-:5])=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1.96 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=O)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between ether and aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether layer dried (magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(CO)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.147 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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